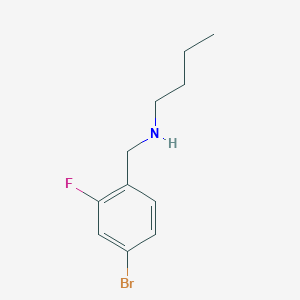

N-(4-Bromo-2-fluorobenzyl)butan-1-amine

Description

Overview of Fluorinated and Brominated Benzylamine (B48309) Scaffolds in Organic Synthesis

Fluorinated and brominated benzylamine scaffolds are of considerable importance in the field of organic synthesis, largely due to the unique properties imparted by the halogen atoms. The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated motifs particularly valuable in medicinal chemistry and drug discovery.

Bromine, on the other hand, serves as a versatile functional handle for a variety of chemical transformations. The carbon-bromine bond in aromatic systems is a common precursor for cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the construction of complex molecular architectures, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The 4-bromo-2-fluorobenzyl moiety in the target molecule is derived from 4-Bromo-2-fluorobenzyl bromide, a commercially available substituted benzyl (B1604629) bromide.

Significance of Primary Butylamine (B146782) Moiety in Chemical Transformations

The primary butylamine moiety in N-(4-Bromo-2-fluorobenzyl)butan-1-amine is a key functional group that dictates much of its chemical reactivity. Primary amines are nucleophilic and can participate in a wide range of reactions. The nitrogen atom's lone pair of electrons allows it to react with electrophiles, making it a building block for the synthesis of more complex molecules.

One of the most fundamental reactions of primary amines is N-alkylation, where the hydrogen atoms on the nitrogen are replaced by alkyl groups. The synthesis of this compound itself would likely involve the N-alkylation of butan-1-amine with a suitable 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide. However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. Various synthetic strategies, including the use of protecting groups or specific catalytic systems, have been developed to achieve selective mono-alkylation.

The butylamine portion of the molecule also influences its physical properties, such as solubility and basicity. The butyl group is a flexible, non-polar chain that can impact how the molecule interacts with its environment.

Contextualization within Amine Chemistry and Halogenated Aromatics

This compound is a clear example of the convergence of amine chemistry and the chemistry of halogenated aromatic compounds. The study of amines is a vast and mature field, with these compounds playing crucial roles in everything from biological processes to industrial applications. The basicity of the amine nitrogen, its ability to form hydrogen bonds, and its nucleophilicity are all fundamental aspects of its chemical character.

The field of halogenated aromatics is equally significant. The introduction of halogens onto an aromatic ring can dramatically alter its electronic properties and reactivity. In the case of this compound, the fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group through the inductive effect. The bromine atom, while also electronegative, is larger and more polarizable, making the C-Br bond susceptible to cleavage in various catalytic cycles.

The combination of these two functionalities within a single molecule creates a substrate with multiple reactive sites, offering a rich platform for further chemical exploration. The amine can be functionalized, and the aromatic ring can be modified via reactions at the bromine position, leading to a diverse array of potential derivatives with tailored properties.

Data Tables

Table 1: Properties of Precursor and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | 267.92 | White to light yellow crystal powder, melting point 33-36 °C. chemicalbook.comsigmaaldrich.comnih.gov |

| Butan-1-amine | 109-73-9 | C₄H₁₁N | 73.14 | Colorless liquid with a fishy, ammonia-like odor. innospk.com |

| 4-Bromobenzylamine | 3959-07-7 | C₇H₈BrN | 186.05 | Aryl bromide, used in synthesis of biphenylmethylamine derivatives. nih.gov |

Table 2: Common Reactions Involving Functional Groups of this compound

| Reaction Type | Functional Group Involved | Description |

| N-Alkylation | Primary Amine | Reaction with alkyl halides to form secondary, tertiary, or quaternary amines. Often requires control to prevent over-alkylation. wikipedia.orgnih.gov |

| Suzuki Coupling | Aryl Bromide | Palladium-catalyzed cross-coupling reaction with a boronic acid to form a C-C bond. |

| Buchwald-Hartwig Amination | Aryl Bromide | Palladium-catalyzed cross-coupling reaction with an amine to form a C-N bond. |

| Nucleophilic Acyl Substitution | Primary Amine | Reaction with acyl chlorides or anhydrides to form amides. |

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |

InChI Key |

RIAOOHPIAYLJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

Retrosynthetic Analysis for N-(4-Bromo-2-fluorobenzyl)butan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond of the secondary amine. This bond can be broken in two ways, each suggesting a different forward synthetic strategy.

Pathway A: Direct N-Alkylation: Disconnecting the C-N bond generates butan-1-amine as a nucleophile and a 4-bromo-2-fluorobenzyl cation synthon. In a forward synthesis, this corresponds to an alkylation reaction, where the benzyl (B1604629) group is introduced as an electrophile, typically a 4-bromo-2-fluorobenzyl halide.

Pathway B: Reductive Amination: This disconnection also breaks the C-N bond but considers a different functional group precursor. The benzyl carbon is envisioned as having come from a carbonyl group. This leads to butan-1-amine and 4-bromo-2-fluorobenzaldehyde (B134337) as the starting materials. The forward synthesis involves the formation of an imine intermediate, which is then reduced to the target secondary amine.

These two pathways represent the most common and practical approaches for the synthesis of secondary amines and form the basis for the detailed methodologies discussed below.

Direct N-Alkylation Approaches

Direct N-alkylation involves the formation of a C-N bond through the reaction of an amine with an alkylating agent. While conceptually straightforward, the primary challenge lies in controlling the reaction to achieve selective mono-alkylation, avoiding the formation of tertiary amine and quaternary ammonium (B1175870) salt byproducts.

Alkylation of Butan-1-amine with 4-Bromo-2-fluorobenzyl Halides

The synthesis can be achieved via a nucleophilic substitution reaction where butan-1-amine acts as the nucleophile, attacking an electrophilic 4-bromo-2-fluorobenzyl halide (e.g., 4-bromo-2-fluorobenzyl bromide). The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common strategy to favor mono-alkylation is to use a significant excess of the primary amine (butan-1-amine).

The reaction proceeds as follows: BrC₆H₃(F)CH₂Br + CH₃(CH₂)₃NH₂ → [BrC₆H₃(F)CH₂NH₂(CH₂)₃CH₃]⁺Br⁻ [BrC₆H₃(F)CH₂NH₂(CH₂)₃CH₃]⁺Br⁻ + CH₃(CH₂)₃NH₂ ⇌ BrC₆H₃(F)CH₂NH(CH₂)₃CH₃ + [CH₃(CH₂)₃NH₃]⁺Br⁻

Catalyst Selection and Reaction Condition Optimization for Mono-N-Substitution

Achieving high selectivity for the mono-alkylated product is a significant challenge in N-alkylation. Modern synthetic chemistry has developed several catalytic systems to address this issue. Transition-metal complexes, particularly those involving ruthenium and iridium, are effective for the N-alkylation of amines with alcohols, a related green chemistry approach. acs.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions proceed through an in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. researchgate.net While different from using alkyl halides, the principles of catalyst design for selective C-N bond formation are relevant. For the direct alkylation with halides, controlling stoichiometry, temperature, and the choice of base are critical.

Recent methods have also explored the use of solid-supported catalysts, which can offer advantages in terms of product purification and catalyst reusability. For instance, mixed oxides have been used to catalyze the N-alkylation of amines with alkyl halides at room temperature. researchgate.net

| Catalyst System | Alkylating Agent Type | Key Advantage | Reference |

|---|---|---|---|

| Ruthenium Complexes | Alcohols | High conversion for a diverse set of primary amines and alcohols. researchgate.net | researchgate.net |

| Iridium Complexes | Alcohols | Effective for N-alkylation in solvent-free media. acs.org | acs.org |

| Copper-Gold Photocatalyst | Alcohols | Proceeds at ambient temperature, suitable for thermally unstable amines. nih.gov | nih.gov |

| Al₂O₃–OK Mixed Oxides | Alkyl Halides | Effective at room temperature, catalyst shows considerable reusability. researchgate.net | researchgate.net |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for synthesizing amines. byu.edu It is often the preferred method for preparing secondary amines due to its high selectivity and the reduced likelihood of over-alkylation compared to direct alkylation methods. The process occurs in two main stages: the formation of an imine or iminium ion, followed by its immediate reduction.

Condensation of 4-Bromo-2-fluorobenzaldehyde with Butan-1-amine

This pathway begins with the condensation reaction between 4-bromo-2-fluorobenzaldehyde and butan-1-amine to form the corresponding N-(4-bromo-2-fluorobenzylidene)butan-1-imine (a Schiff base). This reaction is an equilibrium process, and the removal of water, often through the use of dehydrating agents like molecular sieves or azeotropic distillation, can drive it to completion.

BrC₆H₃(F)CHO + CH₃(CH₂)₃NH₂ ⇌ BrC₆H₃(F)CH=N(CH₂)₃CH₃ + H₂O

The imine is typically not isolated. A suitable reducing agent is present in the reaction mixture to reduce the C=N double bond in situ to the desired secondary amine. A variety of reducing agents are effective for this transformation, each with its own advantages regarding reactivity, selectivity, and functional group tolerance. researchgate.net Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H), often abbreviated as STAB. Amine-borane complexes, such as benzylamine-borane, have also proven to be effective and mild reducing agents for this purpose. byu.edupurdue.edu

| Reducing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Inexpensive and readily available, but can also reduce the starting aldehyde. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~5-6) | Selective for iminium ions over ketones/aldehydes; generates toxic cyanide waste. byu.edu | byu.edu |

| Sodium Triacetoxyborohydride (STAB) | Aprotic solvents (e.g., DCE, THF), often with acetic acid | Mild, highly selective, and does not require strict pH control. Tolerates many functional groups. researchgate.net | researchgate.net |

| Amine-Borane Complexes (e.g., Pyridine Borane) | Aprotic or protic solvents, often with acid catalysis | Stable, effective reagents that leave a wide variety of functional groups unaffected. researchgate.netpurdue.edu | researchgate.netpurdue.edu |

Reductant Systems for Imine Reduction to Secondary Amine

Reductive amination is a cornerstone in amine synthesis, proceeding through the formation of an imine intermediate from the reaction of an aldehyde or ketone with a primary amine, followed by its in-situ reduction. organic-chemistry.org The choice of the reducing agent is critical as it must selectively reduce the imine (or the corresponding iminium ion) in the presence of the starting carbonyl compound. wikipedia.org Several reductant systems are amenable to the synthesis of this compound from 4-bromo-2-fluorobenzaldehyde and butan-1-amine.

Commonly employed reducing agents include various borohydride reagents and catalytic hydrogenation. Sodium borohydride (NaBH₄) is a cost-effective option, though it can also reduce the starting aldehyde. researchgate.net Milder and more chemoselective reagents are often preferred, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net These reagents are particularly effective because they are less reactive towards aldehydes and ketones at neutral or weakly acidic pH, but readily reduce the protonated imine (iminium ion). researchgate.net

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is another effective method. organic-chemistry.org This approach is often clean and efficient, but care must be taken to ensure that other functional groups in the molecule, such as the bromo substituent, are not affected by the reaction conditions.

The following table summarizes various reductant systems applicable to the synthesis of this compound.

Interactive Data Table: Comparison of Reductant Systems for Reductive Amination

| Reductant System | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Inexpensive, readily available | Can reduce the starting aldehyde, leading to side products |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol, pH 5-6 | Chemoselective for the iminium ion | Generates toxic cyanide waste |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or Tetrahydrofuran, Room Temperature | Mild, highly chemoselective, does not require strict pH control | More expensive than NaBH₄ |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂) | Ethanol or Ethyl Acetate, H₂ pressure | Clean reaction with water as the only byproduct | Potential for dehalogenation (C-Br bond cleavage) |

| Amine-Boranes (e.g., Benzylamine-borane) | Protic or aprotic solvents, often with molecular sieves | Mild conditions, stable reagents | May require specific activators or conditions for optimal reactivity. guidechem.com |

Chemo- and Regioselectivity in Reductive Amination Protocols

The synthesis of this compound via reductive amination requires careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the direction of bond formation.

In the reductive amination of 4-bromo-2-fluorobenzaldehyde with butan-1-amine, the primary chemoselectivity challenge lies in the selective reduction of the imine intermediate without affecting the aldehyde, the bromo, or the fluoro functional groups. The use of mild hydride reagents like sodium cyanoborohydride or sodium triacetoxyborohydride is advantageous in this regard. nih.gov These reagents are generally inert towards aryl halides, ensuring that the carbon-bromine and carbon-fluorine bonds remain intact during the reduction. Catalytic hydrogenation, while effective for imine reduction, carries a higher risk of dehalogenation, particularly debromination, which would lead to the formation of N-(2-fluorobenzyl)butan-1-amine as a byproduct. The choice of catalyst, solvent, and reaction conditions can influence the extent of this side reaction.

Regioselectivity is generally not a major concern in this specific synthesis, as the reaction between a primary amine (butan-1-amine) and an aldehyde (4-bromo-2-fluorobenzaldehyde) forms a single imine isomer, which is then reduced. The primary challenge is to prevent over-alkylation of the resulting secondary amine. Since the product, this compound, is a secondary amine, it can potentially react with another molecule of 4-bromo-2-fluorobenzaldehyde to form a tertiary amine. This can be mitigated by controlling the stoichiometry of the reactants, often by using a slight excess of the primary amine. wikipedia.org

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient alternative to traditional multi-step syntheses. nih.gov While no specific literature was found detailing a multicomponent reaction for the direct synthesis of this compound, the principles of well-known MCRs like the Ugi and Passerini reactions can be conceptually applied.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov A hypothetical Ugi-type synthesis of a precursor to the target molecule could involve 4-bromo-2-fluorobenzaldehyde, butan-1-amine, a simple carboxylic acid (e.g., formic acid), and an isocyanide. The resulting Ugi product could then be further elaborated to yield the desired secondary amine, although this would likely involve additional synthetic steps.

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, a Passerini product derived from 4-bromo-2-fluorobenzaldehyde could serve as a precursor that would require subsequent transformations to arrive at this compound.

While direct MCR approaches to this compound may not be established, the development of novel MCRs or cascade processes that could directly yield this and similar secondary amines remains an active area of research in synthetic organic chemistry.

Functional Group Interconversions and Precursor Synthesis

The synthesis of this compound relies on the availability of key precursors, which can be prepared through various functional group interconversions.

Synthesis of 4-Bromo-2-fluorobenzylamine (B54543) as a Key Intermediate

4-Bromo-2-fluorobenzylamine is a crucial intermediate that can be synthesized through several routes. A common method involves the reduction of 4-bromo-2-fluorobenzonitrile. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Furthermore, 4-bromo-2-fluorobenzylamine can be prepared from 4-bromo-2-fluorobenzoic acid. The carboxylic acid can be converted to the corresponding amide, which is then reduced to the primary amine using a strong reducing agent like LiAlH₄. guidechem.com

Derivatization of Butyl Halides or Alcohols

An alternative synthetic strategy involves the formation of the N-butyl bond through the alkylation of a primary amine with a butyl derivative.

From Butyl Halides: 4-Bromo-2-fluorobenzylamine can be reacted with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base to yield this compound. This nucleophilic substitution reaction is a classical method for amine alkylation. wikipedia.org However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt. libretexts.org Careful control of reaction conditions and stoichiometry is necessary to favor the desired mono-alkylation product. For instance, studies on the reaction of aniline (B41778) with 1-bromobutane have shown that using an excess of the amine can improve the selectivity for the mono-alkylated product. nih.gov

From Butan-1-ol: A greener and more atom-economical approach is the direct N-alkylation of 4-bromo-2-fluorobenzylamine with butan-1-ol. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde by a transition metal catalyst (e.g., based on ruthenium or iridium). organic-chemistry.org The aldehyde then undergoes reductive amination with the primary amine, and the catalyst is regenerated in the final reduction step. This method avoids the use of alkyl halides and often proceeds with high selectivity for the secondary amine. acs.org

The following table lists the compound names mentioned in this article.

Chemical Reactivity and Transformational Studies

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Carbon

The carbon atom of the benzyl group in N-(4-bromo-2-fluorobenzyl)butan-1-amine is susceptible to nucleophilic substitution reactions. This reactivity is inherent to benzylic systems, which can stabilize carbocation intermediates (favoring an SN1 pathway) or are sterically accessible for backside attack (favoring an SN2 pathway). nih.govchemguide.co.uk The reaction mechanism can be influenced by the solvent, the nature of the nucleophile, and the leaving group.

In the context of this compound, the butylamine (B146782) moiety itself is the leaving group. For a substitution reaction to occur at the benzyl carbon, a strong nucleophile would be required to displace the butan-1-amine group. Given that amines are generally poor leaving groups, this transformation typically requires protonation of the amine to form a better leaving group, an ammonium (B1175870) salt. For instance, in the presence of a strong acid like hydrogen bromide, the secondary amine can be protonated, making it a viable leaving group that can be displaced by the bromide ion.

Table 1: Representative Nucleophilic Substitution at the Benzyl Carbon

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Excess HBr | 1-Bromo-4-(bromomethyl)-2-fluorobenzene | SN1/SN2 |

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key reactive center, characterized by its nucleophilicity and moderate basicity due to the lone pair of electrons on the nitrogen atom. msu.edu This functionality readily engages in reactions with a variety of electrophiles.

The nucleophilic nitrogen can attack electrophilic carbonyl and sulfonyl groups to form stable amides, sulfonamides, and ureas. wikipedia.org

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl byproduct) yields N-acylated products (amides). For example, reacting the parent amine with acetyl chloride would yield N-(4-bromo-2-fluorobenzyl)-N-butylacetamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium results in the formation of a sulfonamide, a functional group prevalent in many pharmaceutical compounds. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu

Carbamoylation: Reaction with isocyanates provides a straightforward route to N,N'-disubstituted ureas. The nitrogen atom adds across the C=N bond of the isocyanate.

Table 2: Reactions at the Secondary Amine Functionality

| Reaction Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-bromo-2-fluorobenzyl)-N-butylacetamide | |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-bromo-2-fluorobenzyl)-N-butyl-4-methylbenzenesulfonamide |

In principle, this compound possesses the necessary functionalities to act as a monomer for polymerization. The secondary amine of one molecule could potentially act as a nucleophile, displacing the aryl bromine of another molecule in a process like a Buchwald-Hartwig amination (see section 3.3.2), leading to a polyamine structure. However, such self-polymerization would require specific catalytic conditions to proceed effectively.

Another possibility involves intermolecular substitution where the amine of one molecule displaces the entire benzylamine (B48309) group from another molecule that has been activated, for instance, by protonation. This could lead to the formation of oligomeric or polymeric chains, although such reactions are often difficult to control and may result in a mixture of products. chemguide.co.ukyoutube.com The formation of macrocycles would typically require a difunctionalized derivative of the parent compound to facilitate an intramolecular ring-closing reaction.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromine

The carbon-bromine bond on the phenyl ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for significant structural diversification.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. nih.govmdpi.com The aryl bromine of this compound can be effectively coupled with various boronic acids under palladium catalysis to introduce new aryl, heteroaryl, or vinyl groups at the 4-position of the benzene (B151609) ring. nih.govresearchgate.net The reaction generally requires a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst/Base System | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)butan-1-amine |

| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | N-((2-fluoro-4-(thiophen-2-yl)phenyl)methyl)butan-1-amine |

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction allows the bromine atom of this compound to be substituted by a wide range of primary or secondary amines, amides, or carbamates. acsgcipr.orgnih.gov The catalytic system typically consists of a palladium precatalyst (e.g., Pd₂(dba)₃) paired with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). libretexts.org

This transformation is highly valuable for synthesizing complex molecules, including unsymmetrical N,N'-diaryl amines, by creating a new aniline-type linkage. For example, coupling this compound with morpholine (B109124) would yield a product containing both a secondary benzylamine and a tertiary arylamine moiety.

Table 4: Examples of Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst/Ligand/Base System | Expected Product |

|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / XPhos / NaOtBu | N¹-(benzyl)-N⁴-phenylbenzene-1,4-diamine derivative |

| Morpholine | Pd(OAc)₂ / RuPhos / K₂CO₃ | 4-(4-((butylamino)methyl)-3-fluorophenyl)morpholine |

Regioselective Functionalization of the Fluorinated Benzene Ring

The presence of two different halogen substituents on the benzene ring, bromine and fluorine, offers opportunities for regioselective functionalization. The differing reactivity of the C-Br and C-F bonds, as well as the electronic influence of the fluorine atom, allows for selective modification of the aromatic core.

One of the most common methods for the functionalization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. In this palladium-catalyzed process, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. rsc.orgnih.gov This difference in reactivity allows for the selective replacement of the bromine atom with a variety of aryl or vinyl substituents, leaving the fluorine atom and the benzylamine side chain intact. This regioselectivity is a cornerstone for building molecular complexity from the 4-bromo-2-fluorobenzyl scaffold.

Another powerful strategy for regioselective functionalization is directed ortho-lithiation. The fluorine atom, being a weak ortho-directing group, can facilitate the deprotonation of the adjacent C3 position with a strong base, such as n-butyllithium. documentsdelivered.comepfl.ch The resulting organolithium intermediate can then be quenched with a wide range of electrophiles to introduce a new substituent specifically at the position ortho to the fluorine. This method provides a complementary approach to the functionalization at the C4 position.

The following table summarizes these key regioselective functionalization reactions on the fluorinated benzene ring of this compound.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C4 (Bromine position) | 4-Aryl-2-fluorobenzyl derivative |

| ortho-Lithiation | n-Butyllithium, then an electrophile (E⁺) | C3 (ortho to Fluorine) | 3-Substituted-4-bromo-2-fluorobenzyl derivative |

Oxidation and Reduction Chemistry of the N-Alkyl Amine Moiety

The N-alkyl amine moiety of this compound is susceptible to both oxidation and reduction, offering pathways to various functional group transformations.

Oxidation:

The secondary amine can undergo oxidation to form several products depending on the reagents and reaction conditions. A common transformation is the oxidation of the benzylic C-N bond to yield an amide. This can be achieved using various oxidizing agents, including Lewis acid catalysts in the presence of a suitable oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.net This reaction converts the secondary amine into an N-butanoyl-N-(4-bromo-2-fluorobenzyl)amine.

Furthermore, oxidative coupling of benzylamines can lead to the formation of imines. acs.orgresearchgate.netnih.gov Under specific catalytic conditions, often employing metal catalysts or metal-free organocatalysts in the presence of an oxidant like molecular oxygen, this compound can be converted to the corresponding N-(4-bromo-2-fluorobenzylidene)butan-1-amine.

Oxidative debenzylation is another potential reaction pathway, which would lead to the cleavage of the benzyl group and formation of butan-1-amine. This can be achieved under specific oxidative conditions. birmingham.ac.uk

Reduction:

The most prominent reduction reaction for N-benzyl amines is the catalytic hydrogenolysis of the C-N bond, which results in debenzylation. Using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere, the benzyl group can be selectively cleaved to yield butan-1-amine and 4-bromo-2-fluorotoluene. This is a common strategy for removing a benzyl protecting group from an amine.

The following table outlines the principal oxidation and reduction reactions of the N-alkyl amine moiety of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation to Amide | Lewis Acid (e.g., ZnBr₂), TBHP | N-Butanoyl-N-(4-bromo-2-fluorobenzyl)amine |

| Oxidation to Imine | Catalyst (e.g., Salicylic acid derivative), O₂ | N-(4-Bromo-2-fluorobenzylidene)butan-1-amine |

| Oxidative Debenzylation | Specific oxidizing conditions | Butan-1-amine |

| Reductive Debenzylation | H₂, Pd/C | Butan-1-amine and 4-Bromo-2-fluorotoluene |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For N-(4-Bromo-2-fluorobenzyl)butan-1-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would be essential for a comprehensive structural elucidation.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the substituted benzene (B151609) ring and the aliphatic protons of the butylamine (B146782) chain. The fluorine atom at the C2 position and the bromine atom at the C4 position on the benzene ring would influence the chemical shifts and coupling patterns of the aromatic protons.

Aromatic Region: The three aromatic protons would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.

Aliphatic Region: The protons of the butyl group and the benzyl (B1604629) CH₂ group would appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom would be expected to be the most downfield of the aliphatic signals. The terminal methyl group of the butyl chain would appear as a triplet. The NH proton of the secondary amine would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would be divided into an aromatic region and an aliphatic region. The carbon atom attached to the fluorine would show a large one-bond carbon-fluorine coupling constant (¹JC-F).

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.2-7.5 | ~115-135 |

| Benzyl CH₂ | ~3.7 | ~50 |

| NH | Broad singlet, variable | - |

| NCH₂ (butyl) | ~2.6 | ~48 |

| CH₂ (butyl) | ~1.5 | ~32 |

| CH₂ (butyl) | ~1.4 | ~20 |

| CH₃ (butyl) | ~0.9 | ~14 |

Elucidation of Structure and Stereochemistry via 2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be crucial to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the butyl chain and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by showing correlations between the ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity between the benzyl group and the butylamine moiety. For example, correlations would be expected between the benzyl CH₂ protons and the aromatic carbons, as well as the NCH₂ carbon of the butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For this compound, NOESY could help to confirm the relative orientation of the substituents on the benzene ring and the conformation of the butyl chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₅BrFN), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₁H₁₆⁷⁹BrFN]⁺ | 260.0448 |

| [C₁₁H₁₆⁸¹BrFN]⁺ | 262.0427 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a single crystal of this compound of suitable quality would need to be grown. The resulting crystal structure would reveal the precise conformation of the molecule and how the molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonding (involving the N-H group) and halogen bonding (involving the bromine atom) could be observed, which would provide insights into the supramolecular chemistry of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would show characteristic absorption or scattering bands corresponding to the different functional groups present in this compound.

Predicted Vibrational Frequencies

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Mode |

|---|---|---|

| N-H | 3300-3500 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-N | 1000-1250 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Br | 500-600 | Stretching |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. This compound does not possess a stereocenter and is therefore an achiral molecule. As a result, it would not exhibit any optical activity, and this type of spectroscopic analysis would not be applicable.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

A theoretical investigation would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms in N-(4-Bromo-2-fluorobenzyl)butan-1-amine. This process identifies the lowest energy conformation. Conformational analysis would explore other stable or metastable structures (conformers) and the energy barriers between them, both in the isolated gas phase and in the presence of a solvent, which can significantly influence molecular shape.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. For this compound, the distribution of these orbitals would likely be influenced by the electron-withdrawing bromine and fluorine atoms on the phenyl ring and the electron-donating amine group.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the fluorine, bromine, and nitrogen atoms, while positive potential would be associated with the hydrogen atoms of the amine group.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods could be employed. Ab initio methods, which are based on first principles without empirical parameters, could provide highly accurate calculations of molecular properties. Semi-empirical methods, which use some experimental data to simplify calculations, offer a faster, albeit less precise, way to study larger systems or screen multiple conformations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

MD simulations would model the movement of atoms in this compound over time. This technique provides a dynamic picture of the molecule's flexibility, conformational changes, and interactions with its environment, such as solvent molecules.

Reaction Mechanism Elucidation through Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Should this compound be involved in a chemical reaction, computational methods could be used to map out the entire reaction pathway. Transition State Theory would be used to locate the high-energy transition state structures, and Intrinsic Reaction Coordinate (IRC) calculations would confirm that these transition states connect the reactants to the products, thus elucidating the detailed mechanism of the reaction.

Although specific data tables and detailed research findings for this compound are not available, the application of these established computational methodologies would be essential for a thorough scientific understanding of its chemical behavior.

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Chemical Behavior (excluding physicochemical properties)

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the structural or property descriptors of chemical compounds with their activities or behaviors. libretexts.orgresearchgate.net These models are founded on the principle that the chemical structure of a molecule dictates its properties and biological interactions. mdpi.com By establishing a mathematical relationship between molecular descriptors and a specific endpoint, QSPR/QSAR models can predict the behavior of novel or untested compounds, thereby accelerating research and reducing the need for extensive experimental testing. libretexts.orgflemingcollege.ca

For a compound like this compound, QSPR modeling could be a valuable tool for predicting its chemical behavior in various biological and environmental systems. Although specific QSPR studies on this particular molecule are not available in the current literature, the methodologies applied to structurally similar compounds, such as substituted benzylamines and brominated aromatic compounds, provide a framework for how such an investigation could be designed. nih.govopenmedicinalchemistryjournal.com

Hypothetical QSPR Study Design:

A typical QSPR study involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. libretexts.org

Data Set Selection: A training set of diverse molecules structurally related to this compound, with experimentally determined data for a specific behavior (e.g., enzyme inhibition, antimicrobial activity, or receptor binding affinity), would be compiled. An independent test set of compounds would also be selected to validate the final model's predictive power. nih.gov

Molecular Descriptors: A wide range of molecular descriptors would be calculated for each compound in the dataset. These numerical values represent different aspects of the molecular structure. For this compound, relevant descriptors could include:

Topological Descriptors: These describe the connectivity and branching of atoms (e.g., Wiener index, Kier & Hall connectivity indices). Such descriptors have been successfully used to model the antimicrobial activities of heterocyclic compounds. mdpi.com

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties such as HOMO-LUMO energies, dipole moment, and partial atomic charges. mdpi.com These are crucial for modeling interactions involving electrostatic forces.

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

Geometrical Descriptors: Related to the 3D shape of the molecule, such as molecular surface area and volume.

Model Development and Validation: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest would be employed to build a mathematical model linking the descriptors to the observed behavior. nih.govmdpi.com The robustness and predictive capability of the model would be assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. nih.govmdpi.com A statistically significant and predictive model could then be used to estimate the activity of this compound.

Illustrative Data for a Hypothetical QSPR Model:

To demonstrate the potential application, consider a hypothetical QSPR model developed to predict the inhibitory activity of a series of benzylamine (B48309) derivatives against a specific enzyme. The following interactive table illustrates the type of data that would be generated and used in such a study.

Table 1: Hypothetical Data for a QSPR Model Predicting Enzyme Inhibition by Benzylamine Derivatives

This table is for illustrative purposes only. The compounds and data are hypothetical and intended to demonstrate the principles of a QSPR study.

| Compound Name | Structure | Experimental IC₅₀ (µM) | Log(1/IC₅₀) | Topological Polar Surface Area (Ų) | Molecular Weight ( g/mol ) |

| N-benzylbutan-1-amine | C₁₁H₁₇N | 55.2 | 4.26 | 12.03 | 163.28 |

| N-(2-fluorobenzyl)butan-1-amine | C₁₁H₁₆FN | 30.1 | 4.52 | 12.03 | 181.26 |

| N-(4-bromobenzyl)butan-1-amine | C₁₁H₁₆BrN | 15.8 | 4.80 | 12.03 | 242.16 |

| This compound | C₁₁H₁₅BrFN | Predicted | 4.95 | 12.03 | 260.15 |

| N-(4-chlorobenzyl)butan-1-amine | C₁₁H₁₆ClN | 22.5 | 4.65 | 12.03 | 197.72 |

Detailed Research Findings from Analogous Systems:

Studies on related classes of compounds underscore the potential of QSPR. For instance, QSAR models have been successfully developed for brominated flame retardants to predict their endocrine-disrupting potencies. nih.gov These models used a variety of theoretical molecular descriptors and were validated according to international guidelines, confirming their predictive ability. nih.gov Similarly, QSAR analyses of substituted benzimidazoles have established correlations between physicochemical parameters and antimicrobial activity. nih.govnih.gov Such studies often reveal that properties related to connectivity, electronegativity, and polarizability are key to describing the biological activities of the compounds. mdpi.com

By applying these established computational techniques, a predictive model for the non-physicochemical behavior of this compound could be developed. This in silico approach would enable the screening of its potential biological activities or toxicological endpoints, guiding future experimental research and contributing to a more comprehensive understanding of its chemical profile.

Mechanistic Investigations of Molecular Interactions in Vitro, Non Clinical Context

Characterization of Binding Interactions with Defined Chemical Entities or Probes

No studies characterizing the binding interactions of N-(4-Bromo-2-fluorobenzyl)butan-1-amine with specific chemical entities or probes have been identified.

Biochemical Studies of Interaction with Purified Enzymes or Receptor Fragments (Non-Therapeutic Implications)

There is no available research on the biochemical interactions of this compound with purified enzymes or receptor fragments.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

Data on the enzyme inhibition kinetics and the mechanism of action for this compound are not present in the current body of scientific literature.

Ligand-Protein Binding Studies in Defined Systems

Specific ligand-protein binding studies for this compound have not been reported.

Interactions with Model Biomembranes and Liposomes

There are no published investigations into the interactions of this compound with model biomembranes or liposomes.

Development and Application as Fluorescent or Spin-Labeled Chemical Probes for Cellular Studies (Non-Human, Mechanistic)

The development or application of this compound as a fluorescent or spin-labeled chemical probe for mechanistic cellular studies has not been documented.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While the chemical structure of this compound suggests the potential for non-covalent interactions such as hydrogen and halogen bonding, no specific experimental or computational studies investigating these interactions for this compound have been found.

Structure Activity Relationships Sar in Chemical Research and Derivatization

Systematic Variation of Substituents on the Butyl Chain for Synthetic Optimization

The n-butyl group in N-(4-Bromo-2-fluorobenzyl)butan-1-amine is a key determinant of the molecule's lipophilicity and steric profile. Systematic variation of this chain can significantly impact reaction kinetics and yields during its synthesis and subsequent derivatization. For instance, increasing the chain length or introducing branching would likely increase the steric hindrance around the nitrogen atom, potentially slowing down reactions at this site.

Table 1: Hypothetical Impact of Butyl Chain Modification on Synthetic Yield

| Butyl Chain Modification | Expected Impact on Lipophilicity | Potential Effect on Reaction Rate at Nitrogen | Predicted Synthetic Yield |

| n-butyl (unmodified) | Baseline | Baseline | Baseline |

| isobutyl | Increased | Moderate decrease | Slightly decreased |

| sec-butyl | Increased | Significant decrease | Decreased |

| tert-butyl | Greatly increased | Severe decrease | Significantly decreased |

| n-pentyl | Increased | Minimal change | Similar to baseline |

| Cyclobutyl | Increased | Moderate decrease | Slightly decreased |

These predictions are based on general principles of organic synthesis, where increased steric bulk can impede the approach of reagents.

Impact of Halogen Position (ortho, meta, para) and Fluoro/Bromo Exchange on Chemical Reactivity

The positions of the fluorine and bromine atoms on the benzyl (B1604629) ring are critical to the electronic environment of the molecule and, consequently, its reactivity. Halogens exert a dual electronic effect: they are inductively electron-withdrawing and concurrently act as weak resonance donors due to their lone pairs.

Swapping the positions of the fluoro and bromo substituents would alter the molecule's dipole moment and the electronic character of the benzylic carbon. For instance, placing the more electronegative fluorine at the para position would exert a stronger electron-withdrawing effect on the entire ring system compared to bromine at the same position.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

| Isomer | Inductive Effect | Resonance Effect | Predicted Overall Ring Reactivity |

| 2-Fluoro-4-bromo (original) | Strong F, Moderate Br | Weak F, Moderate Br | Deactivated |

| 2-Bromo-4-fluoro | Moderate Br, Strong F | Moderate Br, Weak F | Deactivated |

| 2,4-Difluoro | Strong F | Weak F | Deactivated |

| 2,4-Dibromo | Moderate Br | Moderate Br | Deactivated |

Generally, the reactivity of halogenated benzenes in electrophilic substitution follows the trend F > Cl > Br > I, due to the balance of inductive and resonance effects.

Exploration of N-Substituent Effects on Molecular Conformation and Stability

The nitrogen atom in this compound is a site for further substitution, which can profoundly influence the molecule's conformation and stability. The introduction of different alkyl or aryl groups on the nitrogen can lead to steric and electronic changes. For instance, N-methylation could alter the preferred conformation around the C-N bond.

Studies on benzylamine (B48309) have shown that it can exist in different conformations, such as anti and gauche, with small energy differences between them. The introduction of bulky N-substituents could favor one conformation over others due to steric hindrance.

Table 3: Predicted Conformational Effects of N-Substitution

| N-Substituent | Steric Bulk | Potential Impact on Rotational Barrier (C-N bond) | Predicted Conformational Preference |

| -H (unmodified) | Low | Low | Flexible (multiple conformers) |

| -CH₃ | Moderate | Increased | More restricted rotation |

| -CH₂CH₃ | Moderate-High | Further increased | Potentially a single dominant conformer |

| -Phenyl | High | Significantly increased | Highly restricted rotation |

SAR in the Context of Ligand Design for Material Science Applications

The structural features of this compound make it a potential candidate for use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atom can coordinate to a metal center, and the bromo and fluoro substituents can participate in halogen bonding or other non-covalent interactions, influencing the self-assembly and final architecture of the material.

By systematically modifying the substituents, one could tune the electronic properties of the ligand, which in turn would affect the properties of the resulting material, such as its photoluminescence, conductivity, or catalytic activity. For example, replacing the butyl group with a more rigid or functionalized chain could introduce new properties or coordination modes.

Influence of Structural Modifications on Chemo-Selectivity in Multistep Synthesis

In a multistep synthesis, the presence of multiple reactive sites in a molecule can lead to challenges in chemo-selectivity. For this compound, the secondary amine and the aromatic ring are both potential sites for reaction. The relative reactivity of these sites can be modulated by structural modifications.

For example, increasing the steric bulk around the nitrogen atom could decrease its nucleophilicity, favoring reactions on the aromatic ring. Conversely, introducing strongly electron-withdrawing groups on the ring would deactivate it towards electrophilic substitution, thereby promoting reactions at the nitrogen. The choice of reagents and reaction conditions is also a critical factor in controlling chemo-selectivity. For instance, in reactions involving both an amine and a less reactive functional group, optimized mixing conditions can be crucial for achieving high chemo-selectivity.

Applications As Versatile Synthetic Intermediates and Chemical Building Blocks

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of N-(4-Bromo-2-fluorobenzyl)butan-1-amine makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. The secondary amine can participate in cyclization reactions, while the bromo- and fluoro-substituted phenyl ring can be used for further modifications.

One potential application is in the synthesis of quinazolines and related N-heterocycles. rsc.orgorganic-chemistry.orgnih.govnih.gov N-substituted benzylamines are known to undergo condensation and cyclization reactions with various partners to form these important heterocyclic scaffolds. For instance, the reaction of an N-substituted benzylamine (B48309) with a 2-aminobenzylamine derivative can lead to the formation of a quinazoline (B50416) ring system through an oxidative condensation process. nih.govnih.gov The butyl group on the nitrogen of this compound would be incorporated into the final heterocyclic structure, influencing its steric and electronic properties.

Furthermore, the presence of the bromine atom on the benzyl (B1604629) group opens up possibilities for intramolecular cyclization reactions. researchgate.netresearchgate.net For example, after an initial N-acylation, an intramolecular Heck reaction could be envisioned between the bromine atom and a suitably placed double bond, leading to the formation of fused heterocyclic systems. The fluorine atom, in turn, can influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the resulting heterocycle.

The following table summarizes potential heterocyclic syntheses utilizing this compound:

| Heterocyclic System | Potential Synthetic Route | Role of this compound |

| Quinazolines | Oxidative condensation with 2-aminobenzylamines | N-substituted benzylamine precursor |

| Fused Lactams | N-acylation followed by intramolecular Heck reaction | Source of the nitrogen and the bromo-aryl group for cyclization |

| Isoquinolines | Rh(III)-catalyzed annulation with alkenes | N-chloroimine precursor for C-H activation/cyclization acs.org |

| Benzo[b]furans | Palladium-catalyzed cross-coupling with alkenylaluminums | Aryl halide component for coupling nih.gov |

Role in the Construction of Complex Natural Product Analogs

The synthesis of analogs of complex natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. This compound serves as a valuable building block for introducing a synthetically versatile and functionally rich fragment into natural product scaffolds.

The 4-bromo-2-fluorobenzyl moiety can be incorporated into a target molecule to explore structure-activity relationships (SAR). The bromine atom acts as a convenient handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. beilstein-journals.orgresearchgate.net This allows for the rapid generation of a library of analogs with diverse substituents at the 4-position of the benzyl ring, enabling a thorough investigation of the SAR at this position.

The fluorine atom can impart beneficial properties to the analog, such as increased metabolic stability and enhanced binding affinity due to favorable electrostatic interactions. beilstein-journals.org The butylamine (B146782) portion of the molecule can be varied to probe the effects of lipophilicity and steric bulk on biological activity. The synthesis of novel benzylamine antimycotics from halogen-substituted benzaldehyde (B42025) derivatives demonstrates a similar approach in drug design. nih.gov

Utility in Polymer Science and Materials Chemistry as a Monomer or Modifier

In the realm of polymer and materials science, the unique structural features of this compound position it as a promising monomer or polymer modifier. The secondary amine functionality is of particular interest for the synthesis of advanced polymers. acs.orgacs.org

Secondary amines can be used in the production of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. researchgate.net The secondary amine of this compound could react with cyclic carbonates to form poly(hydroxyurethane)s. The resulting polymer would have the bromo- and fluoro-substituted benzyl groups as pendant side chains, which could impart desirable properties to the material.

The presence of bromine and fluorine atoms can enhance the flame retardancy and thermal stability of polymers. adpharmachem.comnih.gov Fluorinated polymers, in particular, often exhibit low surface energy, high chemical resistance, and unique optical properties. mdpi.com By incorporating this compound into a polymer backbone, it is possible to create materials with tailored properties for specific applications, such as advanced coatings, high-performance plastics, or porous aromatic frameworks for gas storage and separation. acs.org

The potential applications in polymer science are summarized in the table below:

| Polymer Type | Role of this compound | Potential Properties of the Resulting Polymer |

| Non-Isocyanate Polyurethanes (NIPUs) | Monomer (reacts with cyclic carbonates) | Enhanced thermal stability, flame retardancy, chemical resistance |

| Secondary Amine-Containing Polymers | Monomer (via hydroaminoalkylation and ROMP) researchgate.net | Tunable rheological properties, modified viscoelasticity |

| Functionalized Polyolefins | Modifier (via post-polymerization modification) | Introduction of halogenated aromatic groups for specific functionalities |

Development of Novel Linkers and Scaffolds for Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large libraries of compounds. This compound is an ideal scaffold for the construction of such libraries due to its multiple points of diversification. nih.gov

The secondary amine provides a convenient attachment point to a solid support, which is a common strategy in solid-phase synthesis. nih.gov Once immobilized, the bromine atom on the aromatic ring can be subjected to a wide array of palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. beilstein-journals.orgresearchgate.netnih.gov This allows for the generation of a large number of analogs from a single, resin-bound precursor.

Furthermore, the fluorine atom can serve as a directing group in C-H functionalization reactions, enabling the introduction of additional substituents on the aromatic ring with high regioselectivity. acs.org The combination of these synthetic handles allows for a three-dimensional exploration of chemical space around the benzylamine scaffold. This approach can be used to build DNA-encoded libraries (DELs) featuring functionalized heterocyclic scaffolds for high-throughput screening. rsc.org The versatility of this compound as a scaffold facilitates the creation of diverse molecular libraries for identifying novel bioactive compounds. researchgate.net

Advanced Analytical Methodologies for Research and Process Monitoring

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating "N-(4-Bromo-2-fluorobenzyl)butan-1-amine" from starting materials, intermediates, byproducts, and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the volatility and thermal stability of the analytes.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach. Method development would involve the systematic optimization of several parameters to achieve adequate separation and peak shape.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution.

Validation of the developed HPLC method is crucial to ensure its reliability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for the Analysis of "this compound"

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of "this compound" synthesis, GC is particularly useful for monitoring the presence of volatile starting materials, solvents, and low-boiling-point byproducts.

The choice of a GC column is critical for achieving the desired separation. A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would likely provide good resolution for a range of potential impurities. The oven temperature program would be optimized to ensure the separation of closely eluting peaks. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds.

Table 2: Example GC Parameters for Volatile Impurity Profiling

| Parameter | Condition |

| Column | 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Reaction Progress and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), are invaluable for providing both separation and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for tracking the formation of "this compound" and any non-volatile intermediates or byproducts during the course of a reaction. The HPLC system separates the components of the reaction mixture, which are then introduced into the mass spectrometer.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ions, confirming the presence of the expected product. Furthermore, by selecting a specific parent ion and subjecting it to fragmentation, a characteristic fragmentation pattern (MS/MS spectrum) can be obtained, which provides structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net This technique is instrumental in identifying unknown volatile impurities and byproducts in the synthesis of "this compound". The mass spectra of the separated components can be compared to spectral libraries for positive identification. The fragmentation patterns observed in the mass spectra can provide detailed structural information about the analytes. researchgate.net

Quantitative Analytical Methods for Reaction Yield Determination and Optimization

Accurate determination of the reaction yield is essential for process optimization. Quantitative analytical methods, primarily based on chromatography, are employed for this purpose.

Quantitative HPLC analysis is typically performed using an external standard method. A calibration curve is constructed by analyzing a series of standard solutions of "this compound" of known concentrations. The peak area of the analyte in the reaction sample is then used to determine its concentration by interpolation from the calibration curve.

For GC-based quantification, an internal standard method is often preferred. A known amount of a non-interfering compound (the internal standard) is added to both the standard solutions and the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This method helps to correct for variations in injection volume and detector response.

Table 3: Comparison of Quantitative Chromatographic Methods

| Feature | HPLC with External Standard | GC with Internal Standard |

| Principle | Comparison of sample response to responses of known standards. | Comparison of the ratio of analyte response to internal standard response. |

| Advantages | Simpler to implement. | Corrects for injection volume and detector response variations. |

| Disadvantages | Susceptible to variations in injection volume. | Requires a suitable, non-interfering internal standard. |

| Typical Application | Purity assessment and yield determination of the main product. | Analysis of volatile impurities and starting materials. |

Future Research Directions and Emerging Paradigms

Enantioselective Synthesis and Chiral Resolution of the Compound

While N-(4-Bromo-2-fluorobenzyl)butan-1-amine is an achiral molecule, the introduction of chirality is a pivotal future direction, particularly for its potential applications in pharmaceuticals and materials science. Research in this area would focus on two main strategies: asymmetric synthesis of chiral derivatives and resolution of racemic mixtures of related chiral analogues.

Future investigations could explore the modification of the butyl group or the aromatic ring to create a stereocenter. For instance, synthesis of an analogue such as N-(1-(4-bromo-2-fluorophenyl)ethyl)butan-1-amine would yield a chiral center at the benzylic position. The enantioselective synthesis of such derivatives could be achieved using chiral catalysts. nih.gov Homogeneous bifunctional chiral organocatalysts, for example, have been successfully used in the enantioselective synthesis of other β-amino-α-bromo nitroalkanes, providing a potential pathway for creating chiral amines with high enantiomeric excess. nih.gov

Another avenue involves the classic method of chiral resolution. Should a racemic mixture of a chiral derivative be synthesized, resolution techniques could be employed. This often involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation through crystallization. Dynamic kinetic resolution is a more advanced approach that could be explored, where one enantiomer is continuously racemized while the other is selectively reacted or separated, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netresearchgate.net

Table 1: Potential Strategies for Chiral Compound Development

| Strategy | Description | Key Research Focus |

|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single enantiomer of a chiral derivative using chiral catalysts or reagents. | Development of specific catalysts (e.g., organocatalysts, transition metal complexes) for the asymmetric reduction of a precursor imine or asymmetric alkylation. |

| Chiral Resolution | Separation of a racemic mixture of a chiral analogue into its constituent enantiomers. | Screening of chiral resolving agents, optimization of crystallization conditions, and exploration of chromatographic methods (e.g., using chiral stationary phases). |

| Dynamic Kinetic Resolution (DKR) | Combination of resolution with in-situ racemization of the unwanted enantiomer to maximize the yield of the desired enantiomer. | Identifying suitable racemization catalysts and conditions that are compatible with the resolution process. researchgate.net |

Exploration of Organometallic Chemistry involving the C-Br Bond

The carbon-bromine (C-Br) bond on the aromatic ring is a highly valuable functional group for synthetic transformations, particularly through organometallic cross-coupling reactions. This functionality allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds, making this compound a versatile building block.

Future research will undoubtedly focus on leveraging the C-Br bond in various palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl structures or stilbene (B7821643) derivatives. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino groups, potentially leading to complex polyamine structures.

Stille Coupling: Reaction with organostannanes.

These reactions would significantly expand the library of derivatives accessible from the parent compound, enabling the synthesis of molecules with tailored electronic, optical, or biological properties. A key research challenge will be to optimize reaction conditions to achieve high yields and selectivity, especially given the presence of the potentially coordinating amine and the deactivating fluorine atom.

Table 2: Potential Organometallic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base | Ar-R (e.g., biphenyl (B1667301) derivative) |

| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | Ar-CH=CHR |

| Sonogashira | Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | Ar-C≡CR |

| Buchwald-Hartwig | R₂NH | Pd Catalyst + Ligand + Base | Ar-NR₂ |

Integration into Continuous Flow Synthesis Systems for Scalability

For any compound with potential industrial applications, developing scalable and efficient synthesis methods is crucial. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. beilstein-journals.orgresearchgate.net

A promising future direction is the development of a continuous flow synthesis route for this compound. A likely approach would be the reductive amination of 4-bromo-2-fluorobenzaldehyde (B134337) with butan-1-amine. In a flow system, the aldehyde and amine could be mixed and passed through a heated reactor coil containing a packed-bed catalyst (e.g., a supported borohydride (B1222165) reagent or a heterogeneous hydrogenation catalyst). beilstein-journals.org This allows for precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and purity compared to batch methods. nih.gov

Further integration could involve multi-step flow systems where the crude product from one reactor is directly channeled into a subsequent purification module (e.g., liquid-liquid extraction or chromatography), enabling a seamless "crude-to-pure" process. beilstein-journals.org Research in this area would focus on catalyst selection, reactor design, and process optimization to maximize throughput and efficiency. researchgate.net

Investigation of its Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound possesses several features that can participate in non-covalent interactions, making it an interesting candidate for studies in supramolecular chemistry and self-assembly. These interactions include:

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites.

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

Future research could explore how these interactions can be harnessed to direct the self-assembly of the molecule into ordered structures such as liquid crystals, gels, or crystalline co-crystals. For example, the interplay between hydrogen bonding and halogen bonding could lead to the formation of specific one-dimensional chains or two-dimensional sheets in the solid state. nih.gov Understanding and controlling these self-assembly processes could pave the way for the development of new functional materials with applications in electronics, sensing, or drug delivery.

Development of Sustainable and Biocatalytic Approaches for its Synthesis or Transformation

In line with the growing emphasis on green chemistry, developing sustainable synthetic routes is a critical future goal. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative to traditional chemical methods, often providing high selectivity under mild conditions (aqueous solvent, ambient temperature and pressure). nih.gov

For the synthesis of this compound and its chiral derivatives, several classes of enzymes could be investigated:

Transaminases (TAs): These enzymes can synthesize amines by transferring an amino group from a donor molecule (like isopropylamine) to a ketone or aldehyde precursor. An ω-transaminase could potentially be used to convert 4-bromo-2-fluorobenzaldehyde into the corresponding amine in the presence of butan-1-amine, or to synthesize a chiral analogue from a ketone precursor with high enantioselectivity. rsc.org

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to form chiral amines. A chemoenzymatic route could involve the initial formation of the imine from 4-bromo-2-fluorobenzaldehyde and butan-1-amine, followed by stereoselective reduction using an IRED. mdpi.com

Monoamine Oxidases (MAOs): These enzymes can be used in the deracemization of chiral amines, where one enantiomer is selectively oxidized to an imine, which can then be reduced back to the racemic amine, enriching the other enantiomer. mdpi.com

Research in this domain would involve enzyme screening to identify suitable biocatalysts, protein engineering to improve their activity and stability, and process optimization for large-scale application. nih.govmdpi.com These biocatalytic methods could lead to more environmentally friendly and cost-effective manufacturing processes.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |